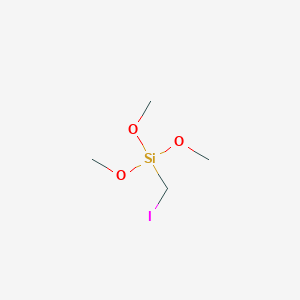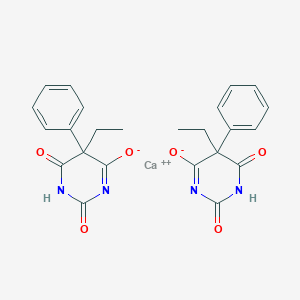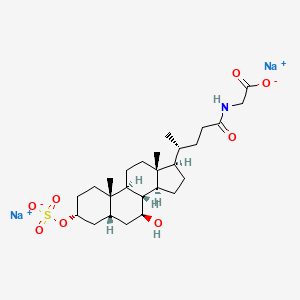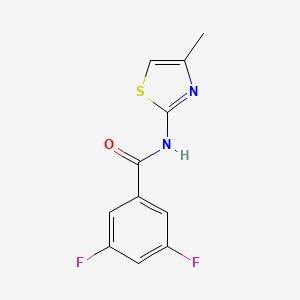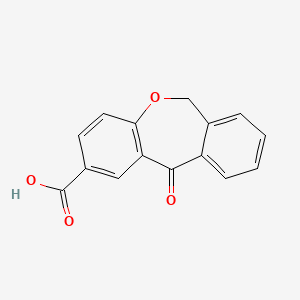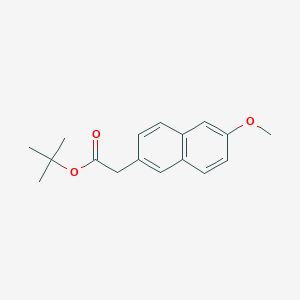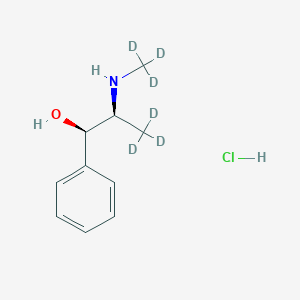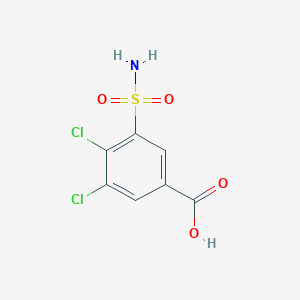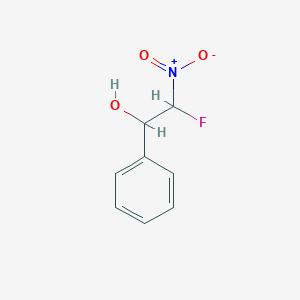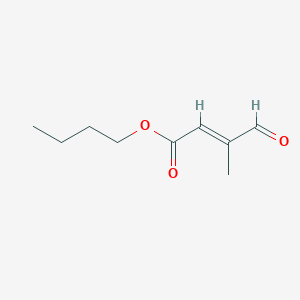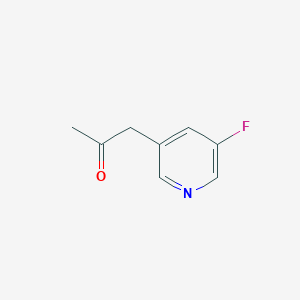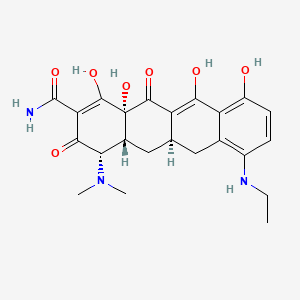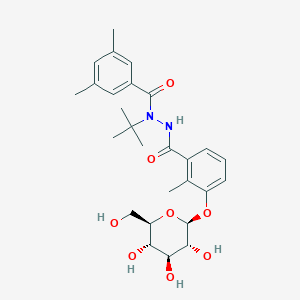
Methoxyfenozide Glycoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyfenozide Glycoside is a compound that combines the properties of methoxyfenozide, a broad-spectrum insecticide, with glycosides, which are molecules consisting of a sugar bound to another functional group. Methoxyfenozide is known for its low toxicity to mammals and high efficacy against various insect pests, particularly those in the Lepidoptera order . Glycosides, on the other hand, are widely studied for their diverse biological activities and roles in plant metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyfenozide Glycoside typically involves the glycosylation of methoxyfenozide. This process can be carried out by reacting methoxyfenozide with a suitable glycosyl donor in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using techniques such as liquid-liquid extraction and chromatography to isolate the desired product
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing
Analyse Des Réactions Chimiques
Types of Reactions
Methoxyfenozide Glycoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions can yield alcohol derivatives
Substitution: Nucleophilic substitution reactions can replace functional groups on the glycoside moiety
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
Oxidation Products: Oxides and carboxylic acids
Reduction Products: Alcohols and alkanes
Substitution Products: Various substituted glycosides .
Applications De Recherche Scientifique
Methoxyfenozide Glycoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of glycosides under different conditions
Biology: Investigated for its role in plant metabolism and its potential as a bioactive compound in pest control
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways
Industry: Utilized in the development of environmentally friendly insecticides and pest control agents .
Mécanisme D'action
Methoxyfenozide Glycoside exerts its effects by mimicking the action of ecdysone, a hormone that regulates molting and metamorphosis in insects. The compound binds to ecdysone receptors, triggering premature molting and ultimately leading to the death of the insect. This mechanism is highly specific to insects, making this compound an effective and selective insecticide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyfenozide: The parent compound, known for its insecticidal properties
Thioglycosides: Similar glycosides with sulfur atoms, used as metabolic decoys in biological studies
Cardiac Glycosides: A class of glycosides used in medicine for their effects on heart function
Uniqueness
Methoxyfenozide Glycoside stands out due to its combination of insecticidal properties and glycoside functionality. This dual nature allows it to be used in diverse applications, from pest control to biochemical research, making it a versatile and valuable compound .
Propriétés
Formule moléculaire |
C27H36N2O8 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide |
InChI |
InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26-/m1/s1 |
Clé InChI |
VHKCDHSPIZEGQX-MYIDKPJBSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)
